

# 1-Benzyl-1-methyl-4-oxopiperidinium Iodide: Structure Elucidation & Characterization Guide

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## Compound of Interest

Compound Name: 1-Benzyl-1-methyl-4-oxopiperidinium iodide

CAS No.: 217458-79-2

Cat. No.: B7950114

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## Executive Summary

- Compound: **1-Benzyl-1-methyl-4-oxopiperidinium iodide**<sup>[1][2]</sup>
- Formula:
- Molecular Weight: 331.19 g/mol (Salt); 204.14 Da (Cation)
- Core Application: Synthetic intermediate for piperidine-based analgesics; model system for quaternary ammonium stereochemistry.
- Key Structural Challenge: Distinguishing the stereochemical orientation (axial vs. equatorial) of the N-methyl and N-benzyl groups post-quaternization.

## Synthesis & Preparation Logic

The structural integrity of the target compound begins with its synthesis. The reaction is a classic Menshutkin reaction, involving the nucleophilic attack of a tertiary amine on an alkyl

halide.

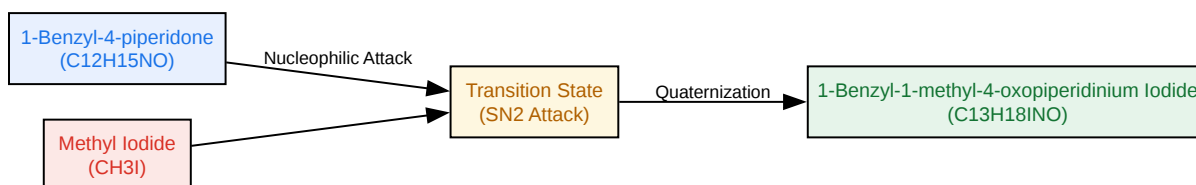
## Synthetic Pathway

The most efficient route utilizes 1-benzyl-4-piperidone as the nucleophile and methyl iodide (MeI) as the electrophile. This pathway is preferred over the reverse (N-methylation of 4-piperidone followed by benzylation) due to the commercial availability and stability of the N-benzyl precursor.

Reaction Mechanism:

- Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the methyl carbon of MeI.
- Transition State: A trigonal bipyramidal transition state forms at the methyl carbon.
- Quaternization: The iodine leaves as iodide (  $I^-$  ), resulting in the formation of the quaternary ammonium salt.

Note on Stereoselectivity: The attack of the methyl iodide typically occurs from the axial direction due to the "kinetic control" preference in piperidine rings, although the final product distribution can be influenced by solvent polarity and temperature (thermodynamic equilibration).



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Figure 1: Synthetic pathway for **1-benzyl-1-methyl-4-oxopiperidinium iodide** via Menshutkin reaction.

## Spectroscopic Structure Elucidation

This section details the step-by-step logic to confirm the structure, moving from elemental composition to stereochemical assignment.

## Mass Spectrometry (ESI-MS)

Objective: Confirm the molecular formula of the cation.

- Method: Electrospray Ionization (Positive Mode).
- Expected Result: A dominant peak at  $m/z$  204.14.
- Interpretation: The iodide counterion ( $I^-$ , 126.9 Da) dissociates in the MS source. The observed mass corresponds to the cationic species.
  - Calculation:  $(1213) + (118) + 14 + 16 = 156 + 18 + 14 + 16 = 204$ .

## Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups and salt formation.

- Key Band 1 (C=O Stretch): A strong absorption at  $1715\text{--}1725\text{ cm}^{-1}$ . This confirms the integrity of the ketone at the C4 position.
- Key Band 2 (C-N Stretch): Bands in the  $1100\text{--}1200\text{ cm}^{-1}$  region, characteristic of C-N single bonds.
- Absence of N-H: No broad bands in the  $3200\text{--}3500\text{ cm}^{-1}$  region, confirming the quaternary ammonium state (no N-H protons).

## Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and confirm N-methylation.

Table 1: Predicted

## H NMR Data (400 MHz, DMSO-d6)

Position	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Ar-H	7.40 – 7.60	Multiplet	5H	Phenyl ring protons (deshielded by cationic N).
N-CH <sub>2</sub> -Ph	4.60 – 4.75	Singlet	2H	Benzylic protons. Significantly deshielded due to the adjacent positive charge on Nitrogen.[3]
N-CH <sub>3</sub>	3.10 – 3.30	Singlet	3H	Diagnostic Signal. The N-methyl group appears as a sharp singlet, distinct from the starting material.
Ring H (C2/C6)	3.60 – 3.80	Multiplet	4H	Protons adjacent to the quaternary nitrogen (deshielded).
Ring H (C3/C5)	2.80 – 3.00	Multiplet	4H	Protons adjacent to the carbonyl group.

Table 2: Predicted

## C NMR Data (100 MHz, DMSO-d6)

Position	Chemical Shift ( , ppm)	Assignment
C=O	~205.0	Ketone carbonyl carbon.
Ar-C (ipso)	~128.0 – 133.0	Aromatic carbons.
N-CH <sub>2</sub> -Ph	~68.0 – 70.0	Benzylic carbon (deshielded by ).
Ring C2/C6	~58.0 – 60.0	Piperidine carbons adjacent to .
N-CH <sub>3</sub>	~48.0 – 52.0	Diagnostic Signal. Methyl carbon on quaternary nitrogen.
Ring C3/C5	~36.0 – 38.0	Piperidine carbons adjacent to Carbonyl.

## Stereochemical & Conformational Analysis

The most complex aspect of this elucidation is determining the stereochemistry at the nitrogen atom. The piperidine ring adopts a chair conformation, leading to two possible diastereomers:

- N-Methyl Equatorial / N-Benzyl Axial
- N-Methyl Axial / N-Benzyl Equatorial

## The "Curtin-Hammett" Principle in Quaternization

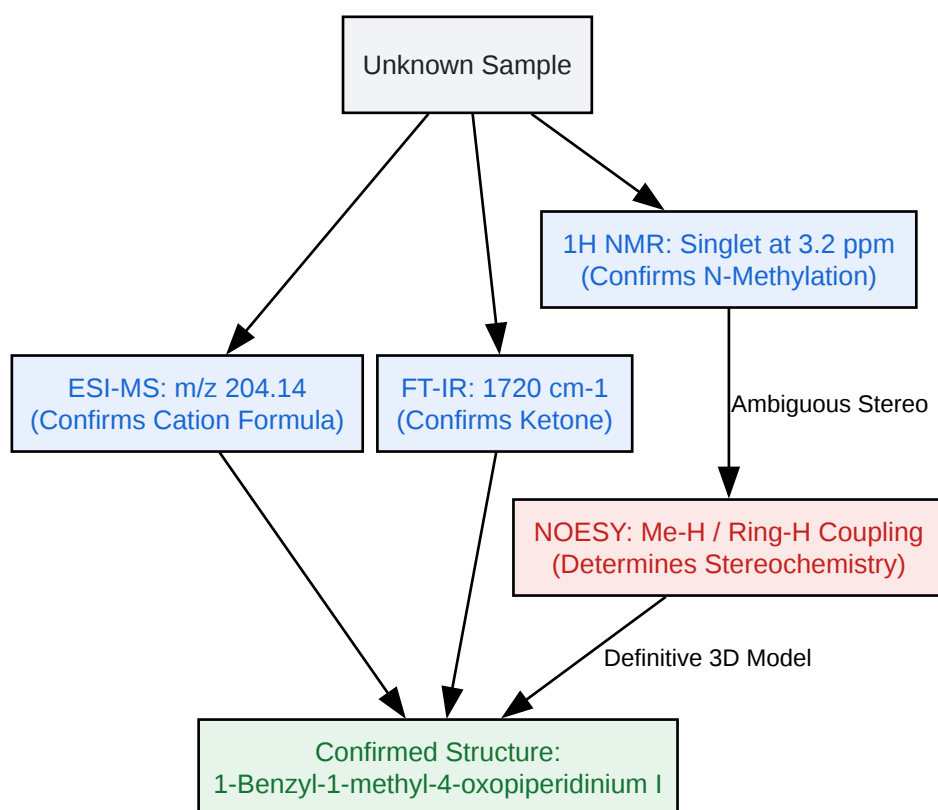
Research on N-methylpiperidines indicates that alkylation with benzyl halides often favors axial attack, placing the incoming group (Benzyl) in the axial position initially. However, the thermodynamic product usually places the bulkier group (Benzyl) in the equatorial position to minimize 1,3-diaxial interactions.

- Conclusion for this Salt: The N-Benzyl Equatorial / N-Methyl Axial conformer is generally the thermodynamically preferred species in the solid state.

## NOESY/ROESY Experiments (Advanced Elucidation)

To definitively prove the stereochemistry in solution:

- Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
- Logic:
  - If the N-Methyl is Axial, it will show strong NOE correlations with the axial protons at C3/C5.
  - If the N-Methyl is Equatorial, it will show NOE correlations with the equatorial protons at C2/C6.
- Standard Outcome: For 1-benzyl-1-methyl-4-oxopiperidinium, the N-methyl group typically shows correlations consistent with an axial or pseudo-axial orientation in many solvents, as the benzyl group demands the equatorial space.



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Figure 2: Logical flow for the structural elucidation of the quaternary ammonium salt.

## Experimental Protocols

### Synthesis Procedure

- **Dissolution:** Dissolve 1-benzyl-4-piperidone (10.0 mmol) in anhydrous acetone or acetonitrile (20 mL).
- **Addition:** Add methyl iodide (12.0 mmol, 1.2 eq) dropwise at 0°C. Caution: Methyl iodide is a suspected carcinogen; use a fume hood.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–12 hours. A white to pale-yellow precipitate will form.
- **Isolation:** Filter the precipitate, wash with cold diethyl ether to remove unreacted starting materials.
- **Purification:** Recrystallize from ethanol/ether to obtain pure crystals.

### Analytical Conditions

- **NMR:** Dissolve ~10 mg of the salt in 0.6 mL of DMSO-d<sub>6</sub>. Acquire spectra at 298 K.
- **LC-MS:** Use a C18 column with a water/acetonitrile gradient (+0.1% formic acid). The salt will elute as the free cation.

### References

- PubChem. (n.d.). **1-Benzyl-1-methyl-4-oxopiperidinium iodide**.<sup>[1][2]</sup> National Library of Medicine. Retrieved from [[Link](#)]
- Bottini, A. T., & O'Rell, M. K. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. *Canadian Journal of Chemistry*.<sup>[4]</sup> Retrieved from [[Link](#)]
- Janssen, P. A. J. (1960). *Synthetic Analgesics: Diphenylpropylamines*. Pergamon Press. (Foundational text on piperidine synthesis logic).

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## Sources

- 1. 1-Benzyl-1-methyl-4-oxopiperidinium iodide | C<sub>13</sub>H<sub>18</sub>INO | CID 11078064 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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